molecular formula C7H6N2O2 B046680 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS No. 115012-10-7

5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Cat. No. B046680
M. Wt: 150.13 g/mol
InChI Key: VZXZMFFSCIDRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the alkylation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones is readily achieved with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives in good yields .

Scientific Research Applications

  • Pharmaceuticals and Medicinal Chemistry :

    • Fu Chun (2007) identified 6,7-dihydro-5H-cyclopenta[b]pyridine, a key compound related to 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one, as significant in the production of pharmaceuticals, bactericides, and antimicrobials, including fourth-generation Cefpirome (Fu Chun, 2007).
    • Guan-Nan Liu et al. (2014) found that novel 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate derivatives exhibit moderate to potent anti-HIV-1 activities, providing a new template for developing potent anti-HIV drugs (Liu et al., 2014).
  • Synthetic Chemistry :

    • E. Aiello et al. (1978) described a synthesis method for pyrrolo[3,2-b]pyridine, which allows for the construction of the pyrrolo[3,2-b]pyridine ring, critical for synthesizing 4-azaindoles bearing a sensitive group at C-7 (Aiello et al., 1978).
    • A study by T. Goto et al. (1987) demonstrated a thermoselective reduction of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, resulting in compounds like 2-(hydroxymethyl)nicotinamide or 6,7-dihydro-7-hydroxy (Goto et al., 1987).
  • Materials Science :

    • N. Bashmakova et al. (2021) reported that a green fluorescent pyrrolo[3,4-c]pyridine derivative, HPPT, exhibits high photostability, a large Stokes shift, and potential for physiological applications (Bashmakova et al., 2021).

properties

IUPAC Name

5-hydroxy-5,6-dihydropyrrolo[3,4-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3,6,10H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXZMFFSCIDRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC2O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552730
Record name 5-Hydroxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

CAS RN

115012-10-7
Record name 5,6-Dihydro-5-hydroxy-7H-pyrrolo[3,4-b]pyridin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115012-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Reactant of Route 2
5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Reactant of Route 3
5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Reactant of Route 4
5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Reactant of Route 5
5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Reactant of Route 6
5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Citations

For This Compound
1
Citations
G Ding, C Li, Y Shen, B Lu, Z Zhang… - Advanced Synthesis & …, 2016 - Wiley Online Library
Potassium hydroxide‐catalyzed hydrosilylation exhibits excellent activity and chemoselectivity for the reduction of cyclic imides under mild reaction conditions. The chemoselectivity of …
Number of citations: 35 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.